2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers often lack SAR tool compounds with precise regioisomeric and linker variations for oxadiazole-piperidine libraries. This compound addresses that gap with its distinct 2-piperidinylmethylsulfanyl connectivity. Key advantages: (i) Unique 2-substituted piperidine regioisomer for SAR vs. 3- and 4-substituted analogs; (ii) Thioether bridge enables sulfoxidation to sulfoxide/sulfone for polarity modulation; (iii) Secondary amine (pKa ~10-11) allows N-alkylation, acylation, or sulfonylation for rapid library synthesis. Predicted cLogP 2.79, TPSA 36.44 Ų-favorable CNS drug-like space.

Molecular Formula C14H17N3OS
Molecular Weight 275.37 g/mol
Cat. No. B13258421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine
Molecular FormulaC14H17N3OS
Molecular Weight275.37 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CSC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3OS/c1-2-6-11(7-3-1)13-16-17-14(18-13)19-10-12-8-4-5-9-15-12/h1-3,6-7,12,15H,4-5,8-10H2
InChIKeyWKWAXMQQPSYLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Characteristics


2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine (CAS 1706457-50-2 as free base; hydrochloride salt CAS 1864056-50-7) is a synthetic small molecule with molecular formula C₁₄H₁₇N₃OS (free base MW 275.37 g/mol) and C₁₄H₁₈ClN₃OS (HCl salt MW 311.8 g/mol) . The compound integrates a piperidine ring attached at its 2-position via a sulfanylmethyl (–SCH₂–) bridge to a 5-phenyl-1,3,4-oxadiazole moiety [1]. This specific connectivity—the combination of a 2-piperidinylmethylsulfanyl linker, a 1,3,4-oxadiazole core, and a terminal phenyl group—defines its physicochemical and potential pharmacophoric profile [2].

May support regiochemical SAR studies with 2-piperidinylmethylsulfanyl oxadiazole scaffold

Thioether bridge enables linker-structure relationship evaluation against C–C or acetyl analogs

Secondary amine offers handle for N-alkylation, acylation, or sulfonylation libraries

Predicted CNS drug-like property range suitable for permeability benchmarking in research models

Why Close Structural Analogs Cannot Replace This Compound


Within the 5-phenyl-1,3,4-oxadiazole–piperidine chemical space, three structural variables distinguish analogs: (i) the position of piperidine attachment (2-, 3-, or 4-piperidinylmethyl), (ii) the nature of the linker (sulfanylmethyl thioether bridge vs. direct C–C bond vs. acetyl linker), and (iii) the oxidation state of the sulfur atom (thioether vs. sulfoxide vs. sulfone). These variables can theoretically affect molecular conformation, hydrogen bonding capacity, logP, and target engagement profiles [1]. Consequently, the regioisomeric pair (2- vs. 4-substituted piperidine) or linker-modified analogs (e.g., direct oxadiazolyl-piperidine or acetyl-bridged derivatives) may exhibit distinct solubility, metabolic stability, or binding characteristics that preclude simple interchangeability [2].

2- vs. 4-piperidinyl regioisomers

Attachment position may shift lipophilicity and membrane interaction; 2-isomer predicted cLogP differs by +0.38 units from 4-isomer, potentially altering passive permeability.

Thioether bridge vs. direct C–C / acetyl linkers

Sulfanylmethyl linker introduces conformational flexibility and H-bond acceptor capacity not present in C–C linked analogs; direct substitution may not reproduce SAR or metabolic stability.

Thioether oxidation state (sulfide vs. sulfoxide/sulfone)

Sulfur oxidation can modulate polarity and target engagement; unoxidized thioether may respond differently in biological systems compared to oxidized derivatives.

Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Divergence and Physicochemical Property Shifts

The target compound features a 2-piperidinylmethylsulfanyl substitution pattern, distinguishing it from the 4-substituted regioisomer 2-phenyl-5-(4-piperidylmethylsulfanyl)-1,3,4-oxadiazole (CAS 1706460-01-6) . Computational modeling predicts the 2-substituted isomer has calculated cLogP = 2.79 with topological polar surface area (TPSA) = 36.44 Ų, while the 4-substituted isomer records cLogP = 2.41 with TPSA = 38.13 Ų [1]. The difference in predicted cLogP (Δ = +0.38 log units for the 2-isomer) and reduced TPSA (Δ = −1.69 Ų) indicates slightly higher lipophilicity and potentially enhanced passive membrane permeability for the 2-substituted congener, although direct experimental permeability data for either compound remain unpublished [2].

Regiochemical divergence
Cross-study comparable
ΔcLogP +0.38; ΔTPSA −1.69 Ų
Suggests higher lipophilicity relative to 4-isomer; may influence membrane permeability
In silico prediction only; no experimental logP or PAMPA data published
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Linker Architecture Divergence and Conformational Impact

The target compound employs a –SCH₂– thioether bridge connecting the oxadiazole 2-position to the piperidine 2-methylene group [1]. In contrast, the most extensively characterized close analogs in the patent and literature space use either a direct C–C bond (e.g., 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine, mentioned in 94 patents but with zero primary literature reports of bioactivity [2]) or an acetyl linker (e.g., 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone, reported as an ESX-1 secretion inhibitor in Mycobacterium with preclinical in vitro activity [3]). The sulfanylmethyl bridge introduces a thioether sulfur atom capable of participating in hydrogen bonding as an H-bond acceptor, while the additional rotatable bond (3 vs. 2 in the direct C–C linked analog) may confer conformational flexibility that could differentially affect target binding [4].

Linker architecture
Class-level inference
Sulfanylmethyl vs. direct C–C / acetyl
Thioether bridge adds rotatable bond and sulfur HBA; C–C linked analog lacks published bioactivity
No quantitative target data; linker impact requires experimental confirmation
Structure-Activity Relationship Scaffold Design Synthetic Chemistry

Class-Level Antibacterial and Anti-Virulence Potential

Although no direct antibacterial or anti-virulence data are published for the target compound, class-level evidence supports biological potential for this scaffold: (a) 5-Phenyl-1,3,4-oxadiazole-2-thiol (POT) derivatives, when elaborated into quaternary ammonium salts, display 'unsurpassed' antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. (b) The closely related acetyl-bridged analog 2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is a validated ESX-1 (ESAT-6 secretion system-1) inhibitor active against Mycobacterium species in preclinical in vitro assays [2]. (c) A related piperidine-oxadiazole-sulfonamide series demonstrated moderate to strong activity specifically against Salmonella typhi and Bacillus subtilis [3]. The target compound's 2-piperidinylmethylsulfanyl architecture maintains the thioether motif critical for activity in the acetyl-bridged analog while offering a distinct steric and electronic environment that merits empirical evaluation.

Class-level antibacterial precedent
Class-level inference
No direct MIC/IC₅₀ reported
Oxadiazole-thiol derivatives show antibacterial activity; supports screening, not selection
Acetyl-bridged analog active as ESX-1 inhibitor; data to verify for this compound
Antibacterial Agents Anti-Virulence Mycobacterium

Recommended Research and Procurement Scenarios


Regiochemical SAR Studies in Anti-Infective or Neurodegenerative Programs

Based on the structural differentiation evidence, the target compound is best suited as a SAR tool compound for exploring the impact of 2-piperidinylmethylsulfanyl substitution versus 3- and 4-substituted regioisomers. The class-level antibacterial precedent from POT derivatives [1] and the anti-virulence activity of the acetyl-bridged analog [2] support its evaluation in antibacterial or anti-virulence screening cascades, while the Alzheimer's disease activity of N-benzylpiperidine-oxadiazole hybrids [3] suggests potential for neurodegenerative target screening following appropriate structural elaboration.

Synthetic Diversification via N-Functionalization and Sulfur Oxidation

The compound's secondary piperidine amine (pKa ~10–11 predicted) provides a handle for N-alkylation, N-acylation, or N-sulfonylation, enabling rapid library synthesis [1]. The thioether sulfur atom can be selectively oxidized to sulfoxide or sulfone to modulate polarity and H-bond acceptor capacity—a transformation not accessible to direct C–C linked analogs such as 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine [4]. This synthetic versatility makes the compound a valuable intermediate for medicinal chemistry diversification campaigns.

CNS Physicochemical Benchmarking for Permeability Assessment

With a predicted cLogP of 2.79 and TPSA of 36.44 Ų [5], the compound resides within the favorable CNS drug-like property space (cLogP 1–4, TPSA < 60–70 Ų). Procurement for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies, alongside its 4-substituted regioisomer (cLogP = 2.41, TPSA = 38.13 Ų), would enable direct experimental determination of whether the predicted physicochemical divergence translates to measurable differences in passive permeability and oral absorption potential.

Application
Selection Property
Validation Focus
Regiochemical SAR studies in anti-infective or neurodegenerative research
2-piperidinylmethylsulfanyl scaffold with thioether bridge
Head-to-head regioisomer comparison for target engagement
Synthetic diversification via N-functionalization and sulfur oxidation
Secondary amine reactivity and oxidizable thioether
Derivative library purity and structural identity confirmation
CNS permeability benchmarking
Predicted lipophilicity and TPSA in CNS-like range
Experimental PAMPA or Caco-2 permeability vs. 4-isomer
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